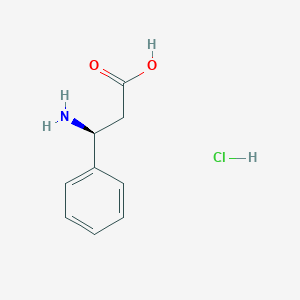

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEBCTCOPRULFS-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647511 | |

| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83649-47-2 | |

| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-3-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as benzaldehyde.

Amination: The precursor undergoes amination to introduce the amino group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve:

Large-Scale Amination: Utilizing catalytic hydrogenation or reductive amination techniques.

Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

Quality Control: Ensuring the enantiomeric purity and chemical stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. A notable example is its role in the production of Maraviroc, a CCR5 antagonist used in HIV treatment. The compound's chiral nature makes it essential for creating enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts .

Neuropharmacology

Research indicates that (S)-(-)-3-amino-3-phenylpropionic acid exhibits potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly glutamate receptors, which are crucial in neurological disorders such as Alzheimer's disease and multiple sclerosis .

Biochemical Studies

In biochemical applications, this compound serves as a substrate or inhibitor for various enzymes involved in amino acid metabolism. Its derivatives have been explored for their ability to influence metabolic pathways, thereby providing insights into metabolic disorders .

Case Study 1: Synthesis of Maraviroc

A recent study detailed a one-pot synthetic method for producing (S)-(-)-3-amino-3-phenylpropionic acid esters, which are precursors to Maraviroc. This method enhances efficiency by reducing the number of purification steps and minimizing waste products, aligning with green chemistry principles .

Case Study 2: Neuroprotective Effects

In a pharmacological study, (S)-(-)-3-amino-3-phenylpropionic acid was tested for its effects on neuronal cell cultures subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes and receptors in biological systems.

Pathways Involved: It may influence metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (R)-3-Amino-3-phenylpropionic Acid Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂ (identical to the S-enantiomer).

- CAS Number : 83649-48-3 .

- Key Differences :

- Stereochemistry : The (R)-enantiomer has the opposite configuration at the β-carbon, leading to distinct biological activity. For example, the (S)-form is specifically required for dapoxetine synthesis, while the (R)-form may lack efficacy or exhibit divergent pharmacological effects .

- Applications : The (R)-enantiomer is less commonly reported in drug synthesis, suggesting enantioselectivity in biological systems .

Methyl Ester Derivative: Methyl (3S)-3-Amino-3-Phenylpropanoate Hydrochloride

Structurally Modified Analogues

- (S)-3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride (CAS: 740794-79-0): Modification: Chlorine substitution on the phenyl ring.

- (S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid Hydrochloride (CAS: 2061980-54-7): Modification: Fluorine and hydroxyl groups on the phenyl ring. Impact: Fluorine improves metabolic stability, while the hydroxyl group introduces polarity, affecting solubility and hydrogen-bonding capacity .

Reduction Product: (S)-3-Amino-3-phenylpropanol

Comparative Data Table

Research Findings and Implications

- Stereochemical Significance : The (S)-enantiomer’s configuration is critical for biological activity, as seen in dapoxetine, where improper stereochemistry renders the drug ineffective .

- Functional Group Effects : Esterification (e.g., methyl ester) improves synthetic flexibility, while reduction to alcohol enables downstream alkylation steps .

- Substituent Effects : Halogenation (Cl, F) and hydroxylation modulate electronic properties and solubility, expanding utility in structure-activity relationship (SAR) studies .

Biological Activity

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride (often abbreviated as (S)-β-Phe) is a non-natural amino acid that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 202.65 g/mol

- CAS Number : 686704

Research indicates that (S)-(-)-3-amino-3-phenylpropionic acid functions primarily as a precursor in the synthesis of various pharmaceutical compounds. Its structural similarity to natural amino acids allows it to participate in biological processes, such as protein synthesis and neurotransmission.

- Neurotransmitter Activity : It has been suggested that (S)-(-)-3-amino-3-phenylpropionic acid might influence neurotransmitter levels, potentially acting on pathways associated with mood regulation and cognitive functions .

- Antioxidant Properties : Some studies have indicated that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-(-)-3-amino-3-phenylpropionic acid. It has shown efficacy against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation:

| Cell Line | IC (µM) |

|---|---|

| LNCaP | 6.43 |

| ACHN | 18.3 |

| MOLT-4F | 6.78 |

These findings suggest that (S)-(-)-3-amino-3-phenylpropionic acid may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

(S)-(-)-3-amino-3-phenylpropionic acid has also been evaluated for its antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 59 |

| Escherichia coli | 241 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

- Enzymatic Production : A study focused on the microbial production of enantiomerically pure (S)-(-)-3-amino-3-phenylpropionic acid from racemic precursors, demonstrating the compound's importance in pharmaceutical synthesis .

- Structure-Activity Relationship (SAR) : Research on derivatives of this compound has revealed insights into how structural modifications can enhance biological activity, particularly in terms of anticancer and antimicrobial effects .

Q & A

Q. What are the recommended synthetic routes for (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride?

The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (S)-configuration. A common approach includes:

- Protection : Protecting the amine group of L-alanine derivatives using Boc anhydride .

- Coupling : Reacting with phenylamine via coupling reagents like HATU or EDC to form the intermediate .

- Deprotection : Removing the Boc group with trifluoroacetic acid to yield the free amine .

- Salt Formation : Treating with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Key considerations: Monitor reaction pH and temperature to avoid racemization.

Q. How can researchers characterize the enantiomeric purity of this compound?

Use chiral analytical techniques:

- Chiral HPLC : Employ columns like Chirobiotic T™ with mobile phases optimized for polar ionic mode .

- Optical Rotation : Compare observed [α]D values with literature data (e.g., -15° to -20° in water) .

- NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) for stereochemical confirmation .

Q. What are the solubility and stability profiles under experimental conditions?

Q. What role does this compound play in drug discovery?

It serves as a β-amino acid scaffold in peptidomimetics and anticancer agents. For example, it is a precursor in Taxol derivatives, where the β-phenyl group enhances binding to microtubules .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (R34: Causes burns) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts to achieve >99% enantiomeric excess (ee) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Validation: Monitor ee via chiral HPLC and adjust catalyst loading/reactant ratios iteratively .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Contradictions may arise from impurity profiles or assay conditions. Mitigation steps:

Q. How can this compound be functionalized for targeted drug delivery systems?

- Conjugation : Attach polyethylene glycol (PEG) via the carboxyl group to improve pharmacokinetics .

- Biotinylation : Introduce biotin tags for avidin-mediated targeting in cancer therapies .

- Prodrug Design : Mask the amine with pH-sensitive groups (e.g., tert-butyl carbamate) for controlled release .

Q. What advanced techniques quantify trace impurities in synthesized batches?

Q. How does the hydrochloride salt form influence crystallography studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.